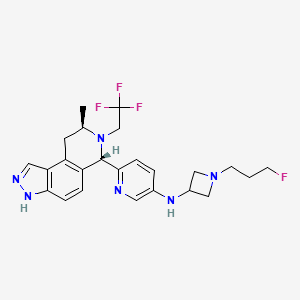
Camizestrant
Vue d'ensemble
Description
AZD9833, also known as camizestrant, is a next-generation oral selective estrogen receptor degrader. It is primarily being developed for the treatment of estrogen receptor-positive breast cancer. This compound has shown promise in overcoming resistance to endocrine therapy and cyclin-dependent kinase 4/6 inhibitors, making it a significant advancement in breast cancer treatment .
Applications De Recherche Scientifique
AZD9833 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study selective estrogen receptor degradation and its effects on various chemical pathways.
Biology: It is used to study the biological mechanisms of estrogen receptor degradation and its impact on cellular processes.
Medicine: It is being developed as a therapeutic agent for the treatment of estrogen receptor-positive breast cancer.
Mécanisme D'action
Target of Action
Camizestrant, also known as AZD-9833 or Unii-jup57A8epz, is a next-generation oral selective estrogen receptor degrader (SERD) for the treatment of estrogen receptor-positive (ER+) breast cancer . Its primary target is the estrogen receptor (ER) , which plays a crucial role in the growth and development of breast cancer .
Mode of Action
This compound acts as a pure ER antagonist and a selective ERα degrader . It binds to the estrogen receptor, leading to its degradation and downregulation . This action stops the transcription of ER target genes in both wild-type and mutant ERα, thereby impairing tumor cell proliferation .
Biochemical Pathways
This compound affects the estrogen receptor pathway , which is critical in ER+ breast cancer. By degrading the ER and antagonizing its activity, this compound modulates ER-regulated gene expression . This leads to a decrease in the proliferation of cancer cells. Furthermore, this compound has been shown to be effective in combination with CDK4/6 inhibitors and PI3K/AKT/mTOR-targeted therapy, indicating its influence on these pathways as well .
Pharmacokinetics
The safety and tolerability of this compound, as well as its impact on mutations in the estrogen receptor gene (ESR1) circulating tumor (ct)DNA levels, were assessed in these trials .
Result of Action
This compound has demonstrated significant antitumor activity in ER+ breast cancer, both as a monotherapy and when combined with CDK4/6 inhibitors and PI3K/AKT/mTOR inhibitors . It has shown promise in preclinical models of ER+ breast cancer, addressing endocrine resistance, a current barrier to treatment . In clinical trials, this compound significantly improved progression-free survival in post-menopausal patients with ER-positive locally advanced or metastatic breast cancer .
Action Environment
The efficacy of this compound has been observed in various environments, including in patients previously treated with prior cyclin-dependent kinase (CDK) 4/6 inhibitors, those with lung and/or liver metastases, and those with ER-driven disease . This suggests that this compound’s action, efficacy, and stability are influenced by various environmental factors, including the presence of other medications and the specific characteristics of the cancer.
Analyse Biochimique
Biochemical Properties
Camizestrant plays a significant role in biochemical reactions, particularly in the context of ER+ breast cancer. It interacts with the estrogen receptor (ER), a protein that is crucial in the growth and development of ER+ breast cancer . This compound acts as a pure antagonist to ER, meaning it binds to the receptor and blocks its activity. Furthermore, it is a selective ERα degrader, which means it promotes the degradation of ERα, a subtype of ER . This dual action of antagonism and degradation disrupts the function of ER and impairs the proliferation of tumor cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In ER+ breast cancer cells, it influences cell function by blocking the transcription of ER target genes . This action impairs tumor cell proliferation, effectively suppressing the growth of ER+ breast cancer . It also overcomes endocrine and CDK4/6 inhibitor resistance, making it a promising treatment option for ER+ breast cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ERα, leading to the inhibition of ERα activity and changes in gene expression. By binding to ERα, this compound blocks the receptor’s activity, preventing it from promoting the transcription of target genes that drive the growth and proliferation of ER+ breast cancer cells . Additionally, this compound promotes the degradation of ERα, further disrupting the function of ER and leading to changes in gene expression that impair tumor cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In ER+ tumor models, this compound showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that this compound remains stable and effective over time, providing long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ER+ tumor models, this compound showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that lower doses of this compound can be effective in suppressing tumor growth, while higher doses may lead to increased efficacy .
Méthodes De Préparation
The synthesis of AZD9833 involves several steps, including the formation of key intermediates and the final product through various chemical reactions. The exact synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving selective degradation of the estrogen receptor .
Analyse Des Réactions Chimiques
AZD9833 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
AZD9833 is compared with other selective estrogen receptor degraders such as fulvestrant and AZD9496. While fulvestrant is effective, its intramuscular route of administration limits its efficacy. AZD9496, a first-generation oral selective estrogen receptor degrader, showed partial agonism and incomplete degradation of the estrogen receptor in some cell lines. In contrast, AZD9833 demonstrates complete degradation of the estrogen receptor and does not exhibit partial agonism, making it a more effective and convenient option for patients .
Similar compounds include:
Fulvestrant: An injectable selective estrogen receptor degrader.
AZD9496: A first-generation oral selective estrogen receptor degrader.
GDC-0810: Another oral selective estrogen receptor degrader under investigation.
Propriétés
IUPAC Name |
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOIABIERMLGY-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222844-89-3 | |
| Record name | Camizestrant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAMIZESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


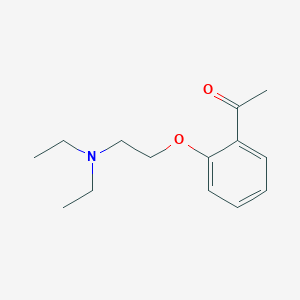
![Glycine, N-[3,5-bis(trifluoromethyl)benzoyl]-](/img/structure/B1654266.png)
![Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1654267.png)
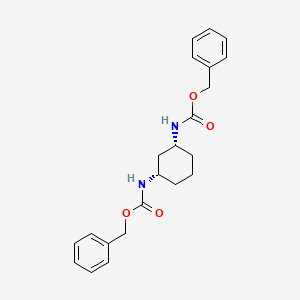
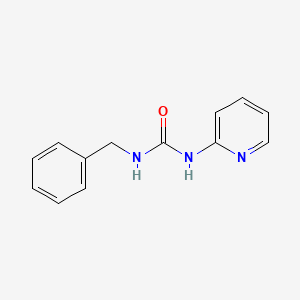
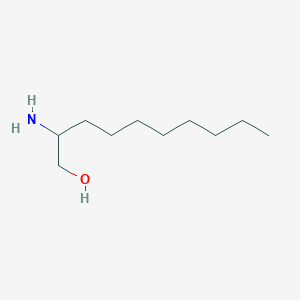
![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)
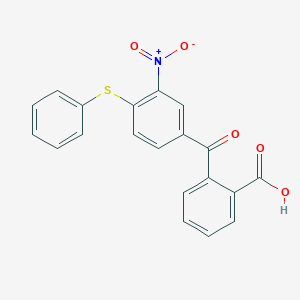
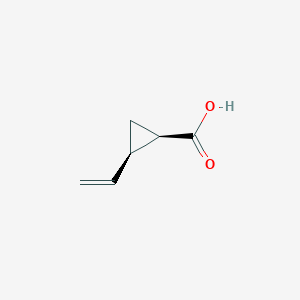

![6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1654283.png)
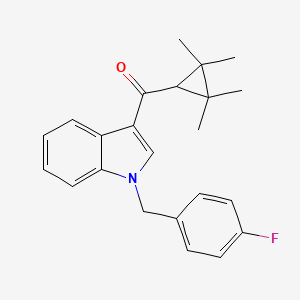
![3-[(Trifluoromethyl)sulfonyl]phenacyl bromide](/img/structure/B1654286.png)

